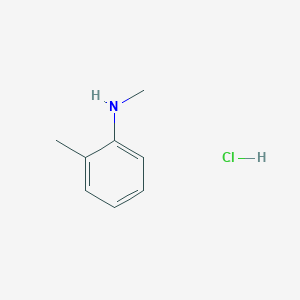

N,2-dimethylaniline hydrochloride

Descripción general

Descripción

N,2-Dimethylaniline hydrochloride is an organic compound that belongs to the class of aromatic amines. It is a derivative of aniline, where the nitrogen atom is bonded to two methyl groups and the benzene ring is substituted with a methyl group at the ortho position. This compound is typically found as a hydrochloride salt, which enhances its solubility in water and other polar solvents. It is used in various chemical processes and has significant applications in the synthesis of dyes, pharmaceuticals, and other organic compounds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N,2-Dimethylaniline hydrochloride can be synthesized through several methods. One common method involves the alkylation of aniline with methanol in the presence of an acid catalyst. The reaction proceeds as follows:

C6H5NH2+2CH3OH→C6H5N(CH3)2+2H2O

Alternatively, dimethyl ether can be used as the methylating agent under similar conditions .

Industrial Production Methods: Industrial production of this compound typically involves the continuous alkylation of aniline with methanol or dimethyl ether in the presence of an acid catalyst. The reaction is carried out in a reactor where the temperature and pressure are carefully controlled to optimize yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: N,2-Dimethylaniline hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form N-methylaniline and other oxidation products.

Reduction: The compound can be reduced to form aniline and other reduced derivatives.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include tert-butyl hydroperoxide, peracetic acid, and meta-chloroperoxybenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like nitrating agents or halogenating agents are used under acidic conditions.

Major Products Formed:

Oxidation: N-Methylaniline and N-methylformanilide.

Reduction: Aniline and its derivatives.

Substitution: Various substituted aniline derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Dyes Production

N,2-dimethylaniline hydrochloride serves as a crucial precursor in the manufacture of various dyes. Notably, it is instrumental in the synthesis of triarylmethane dyes such as crystal violet and malachite green. These dyes are widely used in textiles, biological staining, and as indicators in chemical reactions .

Pharmaceuticals

In the pharmaceutical industry, this compound is utilized as a starting material for synthesizing local anesthetics like lidocaine. Its ability to modulate sodium channels makes it relevant in developing analgesic compounds .

Biological Research

Metabolism Studies

Research involving the metabolism of aromatic amines has highlighted the role of this compound in understanding drug metabolism pathways. Studies using animal models have confirmed its metabolic pathways include N-demethylation and N-oxidation, which are critical for assessing toxicity and efficacy in drug development .

Toxicology and Carcinogenesis

Toxicological studies have been conducted to evaluate the potential carcinogenic effects of this compound. Research involving F344/N rats and B6C3F1 mice revealed that high doses could lead to increased incidences of sarcomas in male rats. However, no significant carcinogenic activity was observed in female rats or male mice under similar conditions . These findings underscore the importance of dosage and exposure duration in evaluating the safety of this compound.

Industrial Applications

Pesticides and Resins

this compound is also employed in producing pesticides and synthetic resins. Its chemical properties facilitate reactions that enhance the performance characteristics of these products, making them more effective in agricultural applications .

Case Studies

Mecanismo De Acción

The mechanism of action of N,2-dimethylaniline hydrochloride involves its interaction with various molecular targets and pathways:

Oxidative N-Dealkylation: The compound undergoes oxidative N-dealkylation catalyzed by non-heme manganese complexes, resulting in the formation of N-methylaniline and other products.

Electrophilic Substitution: The aromatic ring of this compound undergoes electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Comparación Con Compuestos Similares

N,2-Dimethylaniline hydrochloride can be compared with other similar compounds such as:

N,N-Dimethylaniline: This compound is similar but lacks the ortho-methyl group on the benzene ring.

2,6-Dimethylaniline:

Lidocaine: A local anesthetic that is structurally related to this compound and is used in various medical applications.

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable in various applications.

Actividad Biológica

N,2-Dimethylaniline hydrochloride is an aromatic amine with significant biological activity, particularly in the context of its effects on the central nervous system (CNS). This compound has garnered attention for its potential applications in pharmaceuticals, as well as its implications in toxicology and carcinogenesis.

Chemical Structure and Properties

This compound is a hydrochloride salt of N,2-dimethylaniline, characterized by the presence of two methyl groups attached to the nitrogen atom and a methyl group at the ortho position of the benzene ring. Its chemical formula is .

Target of Action : The primary target of this compound is the sodium channels in nerve cells. By blocking these channels, it modulates neuronal activity and influences pain perception.

Mode of Action : The compound inhibits the influx of sodium ions into neurons, preventing depolarization and thus blocking action potentials. This mechanism leads to a reduction in neuronal excitability and pain signal transmission.

Biochemical Pathways : The blockade of sodium channels disrupts normal ion flow, affecting downstream pathways involved in neurotransmitter release and pain signaling .

Pharmacokinetics

The pharmacokinetics of this compound involves:

- Absorption : Rapidly absorbed into the bloodstream.

- Distribution : Distributed throughout various tissues, including the CNS.

- Metabolism : Primarily metabolized in the liver through N-demethylation and N-oxidation.

- Excretion : Excreted via the kidneys .

Toxicological Studies

Several studies have investigated the toxicological effects of this compound:

- Acute Toxicity : In studies involving F344/N rats and B6C3F1 mice, doses ranging from 94 to 1500 mg/kg were administered. High doses resulted in significant mortality and body weight reductions .

- Chronic Toxicity : Two-year studies indicated that long-term exposure led to splenic lesions and increased incidences of sarcomas in high-dose male rats. Notably, fatty metamorphosis and fibrosis were observed as chemical-related effects .

Case Studies

- Toxicity in Animal Models :

- Genotoxicity Assessments :

Safety and Hazards

This compound poses several safety concerns due to its biological activity:

- Carcinogenic Potential : The compound has been linked to neoplastic changes in animal studies, emphasizing the need for caution during handling and exposure .

- Environmental Impact : As a chemical intermediate in dye production and other industrial applications, its environmental persistence and toxicity are critical factors for regulatory assessments .

Summary Table of Biological Activity

| Biological Activity | Description |

|---|---|

| Mechanism | Sodium channel blockade leading to decreased neuronal excitability |

| Pharmacokinetics | Absorbed rapidly; metabolized primarily in the liver; excreted via kidneys |

| Acute Toxicity | Significant mortality observed at high doses (750-1500 mg/kg) |

| Chronic Toxicity | Pathological changes including splenic lesions and sarcomas in high-dose rats |

| Genotoxicity | Mixed results; positive responses in some assays indicating potential risks |

Propiedades

IUPAC Name |

N,2-dimethylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N.ClH/c1-7-5-3-4-6-8(7)9-2;/h3-6,9H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNLGXHLMMSXFBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8065115 | |

| Record name | Benzenamine, N,2-dimethyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10541-29-4 | |

| Record name | Benzenamine, N,2-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10541-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, N,2-dimethyl-, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010541294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, N,2-dimethyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, N,2-dimethyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyl-o-toluidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.005 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.